1-Benzyl-3-piperidyl methacrylate
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Overview
Description
1-Benzyl-3-piperidyl methacrylate: is an organic compound with the molecular formula C16H21NO2 . It is a derivative of methacrylic acid and piperidine, featuring a benzyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-piperidyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-benzyl-3-piperidinol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-piperidyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high molecular weight polymers, which are useful in creating materials with specific mechanical and chemical properties.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-benzyl-3-piperidinol.
Substitution Reactions: The benzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Substitution Reactions: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products:
Polymerization: Produces polymers with varying properties depending on the polymerization conditions.
Hydrolysis: Yields methacrylic acid and 1-benzyl-3-piperidinol.
Substitution Reactions: Results in functionalized derivatives of this compound.
Scientific Research Applications
Chemistry: 1-Benzyl-3-piperidyl methacrylate is used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and advanced materials .
Biology and Medicine: In the field of medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The piperidine moiety is a common structural feature in many pharmaceuticals, contributing to the compound’s biological activity .
Industry: The compound is used in the production of specialty polymers and resins. Its ability to undergo polymerization makes it valuable in creating materials with tailored properties for specific industrial applications .
Mechanism of Action
The mechanism of action of 1-benzyl-3-piperidyl methacrylate in biological systems is not fully understood. it is believed that the piperidine moiety interacts with various molecular targets, including enzymes and receptors, to exert its effects. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-Benzyl-4-piperidyl methacrylate: Similar in structure but with the benzyl group attached to the fourth position of the piperidine ring.
1-Benzyl-3-piperidyl acrylate: Similar but with an acrylate group instead of a methacrylate group.
1-Benzyl-3-piperidyl acetate: Similar but with an acetate group instead of a methacrylate group.
Uniqueness: 1-Benzyl-3-piperidyl methacrylate is unique due to its specific combination of the methacrylate ester and the piperidine ring with a benzyl substituent. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in polymer chemistry and pharmaceuticals .
Properties
CAS No. |
97171-80-7 |
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Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(1-benzylpiperidin-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H21NO2/c1-13(2)16(18)19-15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15H,1,6,9-12H2,2H3 |
InChI Key |
AMTKJHWIWZRTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CCCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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